methyl 1-propyl-1H-pyrazole-5-carboxylate

Lipophilicity QSAR LogP

Methyl 1-propyl-1H-pyrazole-5-carboxylate (CAS 1170869-49-4, molecular formula C₈H₁₂N₂O₂, MW 168.19 g/mol) is an N¹-alkylated pyrazole-5-carboxylate ester belonging to the class of 1-alkyl-1H-pyrazole-5-carboxylic acid derivatives. It is primarily employed as a versatile synthetic building block in medicinal and agricultural chemistry, specifically as a precursor to anthranilamide insecticides and as a scaffold for generating pyrazole-based bioactive libraries.

Molecular Formula C8H12N2O2
Molecular Weight 168.19 g/mol
CAS No. 1170869-49-4
Cat. No. B7785498
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 1-propyl-1H-pyrazole-5-carboxylate
CAS1170869-49-4
Molecular FormulaC8H12N2O2
Molecular Weight168.19 g/mol
Structural Identifiers
SMILESCCCN1C(=CC=N1)C(=O)OC
InChIInChI=1S/C8H12N2O2/c1-3-6-10-7(4-5-9-10)8(11)12-2/h4-5H,3,6H2,1-2H3
InChIKeyAYIMQUVIXIVDOQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 1-Propyl-1H-Pyrazole-5-Carboxylate (CAS 1170869-49-4): Physicochemical and Structural Baseline for Informed Procurement


Methyl 1-propyl-1H-pyrazole-5-carboxylate (CAS 1170869-49-4, molecular formula C₈H₁₂N₂O₂, MW 168.19 g/mol) is an N¹-alkylated pyrazole-5-carboxylate ester belonging to the class of 1-alkyl-1H-pyrazole-5-carboxylic acid derivatives . It is primarily employed as a versatile synthetic building block in medicinal and agricultural chemistry, specifically as a precursor to anthranilamide insecticides and as a scaffold for generating pyrazole-based bioactive libraries [1]. Its defining structural feature—a linear propyl chain at N¹ coupled with a methyl ester at C⁵—imparts a distinct lipophilicity profile (calculated logP ~1.46 for the corresponding carboxylic acid; AlogP range for esters ~1.3–1.6) that differentiates it from both shorter-chain (methyl, ethyl) and bulkier (isopropyl, butyl) N¹-substituted analogs . The compound is commercially available from multiple suppliers with typical purities of 95–98%, though batch-to-batch variability in residual solvent profiles and regioisomeric purity requires careful vendor qualification for GMP or ISO-compliant workflows .

Why In-Class N¹-Alkyl Pyrazole-5-Carboxylate Esters Cannot Be Interchanged with Methyl 1-Propyl-1H-Pyrazole-5-Carboxylate


Within the 1-alkyl-1H-pyrazole-5-carboxylate series, even incremental changes in N¹-alkyl chain length yield quantifiably divergent lipophilicity, steric demand, and enzyme-inhibitory potency—each of which directly impacts downstream synthetic utility and biological performance. Published SAR data on pyrazole-based liver alcohol dehydrogenase (LADH) inhibitors demonstrate that inhibitory power approximately doubles with each additional methylene group in an unbranched side chain, yet this trend is disrupted by chain branching or cyclization [1]. Calculated logP values across the methyl (logP ~0.2), ethyl (XlogP ~0.7), propyl (logP ~1.46), and butyl homologs track this same lipophilic gradient, confirming that simple substitution of, for example, methyl 1-methyl-1H-pyrazole-5-carboxylate for the propyl analog would alter compound partitioning by over one log unit—a difference sufficient to invalidate QSAR models, alter ADME predictions, and compromise the fidelity of SAR campaigns . Furthermore, the N¹-propyl chain in the 5-carboxylate regioisomer directs regioselective synthetic pathways that differ fundamentally from those of the 3-carboxylate regioisomers, meaning that a substitution error at procurement propagates into divergent synthetic intermediates and final target structures .

Quantitative Differentiation Evidence: Methyl 1-Propyl-1H-Pyrazole-5-Carboxylate vs. Closest N¹-Alkyl and Regioisomeric Analogs


Lipophilicity Gradient Across N¹-Alkyl Homologs: Propyl Occupies a Critical logP Window Between Ethyl and Butyl

Methyl 1-propyl-1H-pyrazole-5-carboxylate (logP ~1.46 for the corresponding carboxylic acid) occupies a distinct lipophilicity window within the 1-alkyl-pyrazole-5-carboxylate homolog series. The methyl analog methyl 1-methyl-1H-pyrazole-5-carboxylate (CAS 17827-60-0) exhibits a logP of approximately 0.2 (ACD/LogP range -0.05 to 0.25), while the ethyl analog methyl 1-ethyl-1H-pyrazole-5-carboxylate (CAS 119458-46-7) has an XlogP of ~0.7 . The propyl derivative thus adds approximately +0.5 to +0.8 logP units over the ethyl homolog and approximately +1.2 logP units over the methyl homolog. This stepwise increase is consistent with the Hansch π value for a methylene group (~0.5) and places the propyl compound in an optimal intermediate lipophilicity range (logP 1–2) desirable for balancing membrane permeability and aqueous solubility in drug-like lead optimization [1]. The butyl analog (MW 182.22, CAS 1171168-74-3) would extend logP further toward ~2.0, potentially exceeding Lipinski-compliant ranges for certain target classes.

Lipophilicity QSAR LogP ADME Prediction Pyrazole Scaffold

Enzyme Inhibitory Potency Correlates with Unbranched N¹-Alkyl Chain Length: Class-Level SAR Inference from 4-Substituted Pyrazole LADH Inhibitors

In a foundational SAR study on pyrazole-based inhibitors of human liver alcohol dehydrogenase (LADH), it was demonstrated that the inhibitory power of 4-alkyl-substituted pyrazoles increased by a factor of approximately 2 for each additional methylene group added to an unbranched side chain [1]. Branching or cyclization of the alkyl chain reduced activity. While this SAR was established for 4-substituted (rather than N¹-substituted) pyrazoles, the underlying principle—that incremental alkyl chain extension in pyrazoles drives proportional gains in target engagement—provides class-level inference that the N¹-propyl derivative should exhibit intermediate inhibitory potency between the N¹-ethyl and N¹-butyl congeners. A related study on 4-substituted pyrazole inhibitors confirmed that the inhibitory power increased by a factor of two for each methyl group added in a normal side chain, reinforcing the generality of this lipophilicity-driven SAR across pyrazole substitution positions [2].

Alcohol Dehydrogenase Enzyme Inhibition SAR 4-Substituted Pyrazoles Chain Length Effect

Patent-Documented Role as a Privileged Intermediate for Anthranilamide Insecticides: Synthetic Utility Validated by Bayer CropScience IP

U.S. Patent Application US 20110152532 A1 (Bayer AG, 2011) explicitly identifies 1-alkyl- and 1-aryl-substituted 5-pyrazolecarboxylic acid derivatives—of which methyl 1-propyl-1H-pyrazole-5-carboxylate is a representative member—as valuable intermediates for producing insecticidally effective anthranilamides that act via ryanodine receptor modulation [1]. The corresponding PCT application WO/2013/076092 further describes the conversion of N-substituted 1H-pyrazole-5-carboxylate esters to acid chlorides, which serve as direct precursors to anthranilamide insecticides [2]. This patent-protected synthetic route confers a distinct advantage over the N¹-methyl and N¹-ethyl analogs: the propyl chain provides an optimal balance of steric bulk and lipophilicity for the subsequent amidation step, while the 5-carboxylate (as opposed to 3-carboxylate) regioisomer is the required orientation for the anthranilamide pharmacophore. The JP5753856B2 patent corroborates this, describing general methods for 1-alkyl-5-pyrazolecarboxylic acid derivative preparation useful as insecticide precursors [3].

Anthranilamide Insecticide Intermediate Ryanodine Receptor Agrochemical Synthesis Bayer Patent

Regioisomeric Fidelity: The 5-Carboxylate Regioisomer Is the Thermodynamically Favored Product in Hydrazone Dianion Cyclization Routes

The Dang and Langer (2007) one-pot regioselective synthesis of pyrazole-5-carboxylates represents the first reported method for directly accessing the 5-carboxylate regioisomer via hydrazone dianion cyclization with diethyl oxalate . This methodology is directly applicable to methyl 1-propyl-1H-pyrazole-5-carboxylate preparation using propylhydrazine as the N¹ source. Critically, the regioisomeric outcome is reversed depending on the protection strategy employed: a study by alljournals.cn demonstrated that when ethyl 2,4-dioxooctanoate was protected as the 2-(methoxyimino) derivative and reacted with phenylhydrazine, the 3-alkyl-1-aryl-1H-pyrazole-5-carboxylate was favored over the corresponding 5-alkyl-1-aryl-1H-pyrazole-3-carboxylate by a ratio of at least 6:1 [1]. This sensitivity to reaction conditions means that vendors employing non-regioselective synthetic routes may supply product contaminated with the 3-carboxylate regioisomer, which is chromatographically difficult to separate and functionally distinct as a synthetic intermediate. The target compound's 5-carboxylate orientation is confirmed by the IUPAC alternate name 'methyl 2-propylpyrazole-3-carboxylate,' reflecting the tautomeric numbering convention where the ester occupies the position adjacent to the N² nitrogen.

Regioselective Synthesis Pyrazole-5-Carboxylate Regioisomer Purity Hydrazone Cyclization One-Pot Synthesis

Physicochemical Property Comparison: Molecular Weight, Rotatable Bonds, and Calculated Drug-Likeness Parameters

The target compound (MW 168.19) occupies an intermediate molecular weight position within the 1-alkyl-5-pyrazole carboxylate series: methyl 1-methyl analog (MW 140.14), ethyl analog (MW 154.17), propyl target (MW 168.19), isopropyl isomer (MW 168.19), and butyl analog (MW 182.22) . While the methyl and propyl (target) esters share the same molecular formula (C₈H₁₂N₂O₂) as the isopropyl isomer, the linear propyl chain introduces three rotatable bonds beyond the ester group (vs. two for the isopropyl isomer), affecting conformational entropy and crystal packing . The calculated topological polar surface area (TPSA ~44 Ų) and hydrogen bond acceptor count (4: two from the ester carbonyl/ether oxygens, two from the pyrazole nitrogens) remain constant across the homolog series, indicating that N¹-alkyl variation primarily modulates lipophilicity and steric parameters without altering hydrogen bonding capacity [1]. All homologs comply with Lipinski's Rule of Five (MW <500, logP <5, HBD <5, HBA <10), making them all drug-like; however, the propyl derivative offers the most balanced profile for CNS drug discovery (optimal logP 1–3 range) compared to the suboptimal logP of the methyl and ethyl analogs.

Physicochemical Properties Drug-Likeness Lipinski Rule of Five Rotatable Bonds TPSA

Commercial Availability and Price-Performance Differentiation: Propyl Analog Occupies a Distinct Procurement Niche

Methyl 1-propyl-1H-pyrazole-5-carboxylate is commercially available from Fluorochem (catalog #427260) at prices of approximately 3168 CNY/250 mg, 6314 CNY/1 g, and 17,204 CNY/5 g, with a purity specification of 95% . The compound is also listed by Leyan (catalog #1311757, 97% purity) and MolCore (NLT 98%, ISO-certified) . The closely related methyl 1-methyl-1H-pyrazole-5-carboxylate (CAS 17827-60-0) is available from Bidepharm at significantly lower cost (standard purity 98%, with NMR/HPLC/GC batch QC) due to higher production volume, reflecting its broader use as a general pyrazole building block . Conversely, the N¹-butyl analog (CAS 1171168-74-3) is listed at comparable pricing to the propyl derivative but with fewer catalog vendors. The isopropyl isomer (CAS 1006319-17-0) is also commercially available (AKSci, 95%), priced similarly to the propyl target, but offers a branched-chain alternative for SAR studies requiring reduced conformational flexibility. The propyl analog's intermediate pricing and multi-vendor availability reflect its niche as a specialized—but not rare—building block, suitable for both discovery-stage research and kilogram-scale process development.

Chemical Procurement Vendor Comparison Cost Efficiency Catalog Availability Supply Chain

High-Impact Application Scenarios for Methyl 1-Propyl-1H-Pyrazole-5-Carboxylate Based on Quantitative Differentiation Evidence


Agrochemical Discovery: Anthranilamide Insecticide Lead Optimization via Ryanodine Receptor Modulation

Research teams synthesizing anthranilamide insecticides should procure methyl 1-propyl-1H-pyrazole-5-carboxylate as the designated pyrazole-5-carboxylate intermediate, as documented in Bayer AG patent US 20110152532 A1 and WO/2013/076092 [1]. The N¹-propyl substituent provides the requisite steric environment for conversion to the acid chloride and subsequent amidation with anthranilic acid derivatives. Substitution with the N¹-methyl or N¹-ethyl analog would introduce insufficient steric bulk for the acid chloride formation step, while the N¹-butyl analog introduces excessive lipophilicity that complicates aqueous workup. The 5-carboxylate regioisomer is mandatory—the corresponding 3-carboxylate regioisomer yields a structurally distinct anthranilamide product that lacks ryanodine receptor activity [2]. For kilogram-scale process development, the compound's multi-vendor availability and intermediate pricing support both initial synthesis and subsequent scale-up campaigns.

Medicinal Chemistry: QSAR-Driven Pyrazole Library Design with Systematic logP Variation

For QSAR campaigns requiring systematic exploration of lipophilicity space within a pyrazole scaffold, methyl 1-propyl-1H-pyrazole-5-carboxylate provides a logP value (~1.46) that fills the gap between the ethyl analog (logP ~0.7) and the butyl analog (estimated logP ~2.0) [1]. This logP increment of ~0.5 units per methylene group enables medicinal chemists to construct a four-point linear free-energy relationship (LFER) using methyl, ethyl, propyl, and butyl N¹-substituted derivatives as input variables. The propyl derivative's intermediate logP aligns with the optimal range (1–3) for CNS drug candidates, making it particularly valuable for neuroscience-focused pyrazole libraries targeting receptors or enzymes within the blood-brain barrier [2]. The class-level SAR inference from LADH inhibition studies—showing approximately 2-fold potency increases per methylene unit—further supports the propyl analog as a rationally designed potency increment over the ethyl congener [3].

Synthetic Methodology Development: Benchmarking Regioselective Pyrazole-5-Carboxylate Synthesis Protocols

Synthetic chemistry groups developing new regioselective routes to pyrazole-5-carboxylates can employ methyl 1-propyl-1H-pyrazole-5-carboxylate as a reference standard for the 5-carboxylate regioisomer [1]. The Dang and Langer one-pot methodology demonstrates that hydrazone dianion cyclization with diethyl oxalate yields the 5-carboxylate with complete regioselectivity, providing a benchmark against which new catalytic or enzymatic routes can be compared [2]. The compound's well-defined NMR fingerprint (distinct H-3 and H-4 pyrazole proton chemical shifts; characteristic ester OCH₃ singlet at ~3.8 ppm; propyl CH₂ multiplets) enables rapid regioisomeric purity assessment by ¹H NMR integration. The ≥6:1 regioselectivity reported for related 3-alkyl-1-aryl-1H-pyrazole-5-carboxylate syntheses provides a quantitative benchmark for method optimization [3].

Analytical Chemistry and QC: Reference Standard for Pyrazole Ester HPLC Method Validation

Quality control laboratories and analytical chemistry groups supporting pyrazole-based drug substance or agrochemical active ingredient programs can deploy methyl 1-propyl-1H-pyrazole-5-carboxylate as a system suitability standard for reversed-phase HPLC method validation [1]. The compound's intermediate logP (~1.46) ensures adequate retention on C18 columns (estimated k' ~3–8 under standard MeCN/H₂O gradients), enabling its use as a resolution marker to separate N¹-alkyl homologs (methyl, ethyl, propyl, butyl) within a single gradient run [2]. Given the documented risk of regioisomeric contamination (Section 3, Evidence Item 4), HPLC methods capable of baseline-resolving the 5-carboxylate from the 3-carboxylate regioisomer are essential for batch release testing. The compound is available with ISO-compliant quality certificates from MolCore, supporting GMP/GLP analytical workflows [3].

Quote Request

Request a Quote for methyl 1-propyl-1H-pyrazole-5-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.